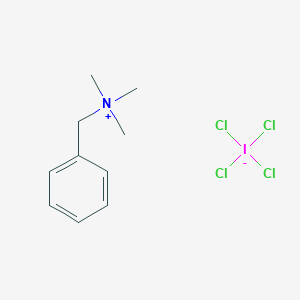

Benzyltrimethylammonium tetrachloroiodate

Description

Properties

InChI |

InChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYFQYYVRYALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456000 | |

| Record name | SCHEMBL60416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121309-88-4 | |

| Record name | SCHEMBL60416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium Tetrachloroiodate [Chlorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Tertiary Amines

The reaction of benzyl chloride (BnCl) with trimethylamine (TMA) in polar solvents like acetone or ethanol yields benzyltrimethylammonium chloride ([BzTMA]Cl). Patent CN103896781A demonstrates this approach using acetone as a solvent, achieving yields >90% at 60–66°C. For [BzTMA][ICl₄], a metathesis step is required to substitute Cl⁻ with ICl₄⁻.

Electrochemical Methods

Patent CN104630818A describes a three-chamber electrolysis system for producing high-purity [BzTMA]OH. Adapting this method, [BzTMA]Cl could undergo electrolysis in the presence of ICl₄⁻ precursors (e.g., NaICl₄), though this remains theoretical without direct experimental validation.

Proposed Synthesis Routes for [BzTMA][ICl₄]

Metathesis of [BzTMA]Cl with Metal Tetrachloroiodates

The most feasible pathway involves anion exchange between [BzTMA]Cl and a metal tetrachloroiodate (e.g., NaICl₄ or KICl₄):

Key Parameters :

-

Solvent : Acetonitrile or dichloromethane (anhydrous conditions preferred).

-

Temperature : 0–25°C to minimize ICl₄⁻ decomposition.

-

Molar Ratio : 1:1 stoichiometry, with excess NaICl₄ to drive completion.

Challenges :

-

NaICl₄ is hygroscopic and may hydrolyze to ICl₃ and Cl⁻.

-

Product purification requires recrystallization from non-aqueous solvents.

Direct Quaternary Ammonium-Iodine Trichloride Reaction

Reacting benzyltrimethylamine with iodine trichloride (ICl₃) under controlled chlorination:

Conditions :

-

Chlorination Agent : Cl₂ gas or SO₂Cl₂.

-

Solvent : CCl₄ or CH₂Cl₂.

-

Safety : ICl₃ is corrosive and requires inert atmosphere handling.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Yield (Projected) |

|---|---|---|---|

| Metathesis | Simple, scalable, minimal side products | Requires pre-synthesized NaICl₄ | 70–85% |

| Direct Chlorination | Single-step, avoids anion exchange | Hazardous reagents, poor purity control | 50–65% |

Optimization Strategies :

Chemical Reactions Analysis

Types of Reactions: Benzyltrimethylammonium tetrachloroiodate primarily undergoes chlorination reactionsThis compound can also participate in oxidation reactions, where it helps in the oxidation of alkenes and alcohols .

Common Reagents and Conditions:

Major Products Formed: The major products formed from reactions involving this compound include chlorinated organic compounds and oxidized derivatives of alkenes and alcohols .

Scientific Research Applications

Organic Synthesis

BTMAI is widely recognized for its role as a chlorinating agent in organic synthesis. It facilitates the chlorination of aromatic compounds, enabling the formation of chloro-substituted products. The mechanism typically involves a two-step process where BTMAI reacts with the substrate to yield the desired chlorinated product along with hydrochloric acid as a byproduct .

Key Reactions and Case Studies

- Chlorination of Aromatic Compounds : BTMAI has been successfully employed in the selective chlorination of various aromatic compounds, demonstrating high efficiency and selectivity. For instance, it has been used to synthesize 6-chloroquinolines, showcasing its effectiveness as a chlorinating agent .

- Conversion of Aldoximes : In another study, BTMAI was utilized to convert aldoximes into hydroximoyl chlorides, exemplifying its utility in functional group transformations .

Pharmaceutical Applications

The compound serves as a reagent in the synthesis of various pharmaceutical intermediates. Its ability to selectively introduce chlorine into organic molecules makes it valuable in developing active pharmaceutical ingredients (APIs). The following table summarizes some pharmaceutical applications:

| Application | Description |

|---|---|

| Synthesis of Antiviral Agents | Used in the preparation of chloro-substituted derivatives that exhibit antiviral activity. |

| Development of Antibacterial Compounds | Facilitates the formation of key intermediates in antibiotic synthesis. |

Analytical Chemistry

In analytical chemistry, BTMAI can be employed for the detection and quantification of certain substances due to its reactive nature. It can serve as a reagent for various analytical methods, enhancing sensitivity and specificity in detecting halogenated compounds.

Industrial Applications

BTMAI finds use in several industrial processes owing to its unique chemical properties. Its role as a phase transfer catalyst enhances reaction rates and yields in large-scale chemical manufacturing .

Industrial Benefits

- Increased Reaction Efficiency : By acting as a phase transfer catalyst, BTMAI improves the solubility of reactants, leading to faster reactions.

- Cost-Effectiveness : The ability to conduct reactions under milder conditions reduces energy consumption and operational costs.

Mechanism of Action

The mechanism of action of benzyltrimethylammonium tetrachloroiodate involves the formation of reactive chlorinating species. These species facilitate the transfer of chlorine atoms to the substrate, resulting in the chlorination of the target molecule. The compound’s unique structure allows it to generate these reactive intermediates efficiently, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Key Findings :

- This compound outperforms t-BuOCl in selectivity for benzylic positions , but the NaCl-Oxone system is preferred for large-scale applications due to lower cost and safer handling .

- Unlike t-BuOCl, which requires anhydrous conditions, this compound is effective in protic solvents like acetic acid .

Quaternary Ammonium Polyhalides

This compound belongs to a broader class of quaternary ammonium polyhalides, which vary in halogen content and reactivity.

Key Findings :

- The tetrachloroiodate anion (ICl₄⁻) provides superior electrophilic chlorine transfer compared to dichloroiodate (ICl₂⁻), making it more effective for challenging substrates like alkylaromatics .

- Tribromide analogs (e.g., Br₃⁻) are preferred for bromination but lack the dual halogenation capability of iodine-chlorine systems .

Other Benzyltrimethylammonium Salts

Structural analogs with different counterions exhibit distinct chemical behaviors.

Key Findings :

- Unlike Benzyltrimethylammonium chloride , which is a surfactant and phase-transfer catalyst , the tetrachloroiodate derivative is specialized for halogenation due to its polyhalide anion.

- The hydroxide form is highly alkaline and unsuitable for reactions requiring neutral conditions .

Research Advancements and Limitations

- Hypervalent Iodine Chemistry : this compound facilitates iodine(III)-mediated reactions, such as C–N bond formation, without requiring transition metals .

- Discontinuation Issues : Commercial availability has declined due to handling challenges, prompting shifts to alternatives like NaCl-Oxone .

- Safety: Requires stringent safety protocols compared to non-halogenated quaternary ammonium salts .

Biological Activity

Benzyltrimethylammonium tetrachloroiodate (BTMACI) is a quaternary ammonium compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its biological activity is primarily attributed to its structural similarity to acetylcholine, which allows it to interact with cholinergic receptors. This article explores the biological activity of BTMACI, focusing on its pharmacological effects, toxicity studies, and potential applications.

- Chemical Name: this compound

- CAS Number: 121309-88-4

- Molecular Formula: CHClI\N

BTMACI is known for its role as a chlorinating agent in organic synthesis, particularly in the chlorination of various aromatic compounds. The compound's ability to facilitate electrophilic aromatic substitution reactions makes it valuable in synthetic chemistry .

BTMACI exhibits biological activity through its interaction with nicotinic and muscarinic acetylcholine receptors. Studies suggest that it can mimic the action of acetylcholine, leading to cholinergic effects such as increased salivation, lacrimation, and muscle twitching. This cholinergic activity has implications for both therapeutic applications and toxicity concerns .

Cholinergic Activity

Research indicates that BTMACI stimulates both nicotinic and muscarinic receptors. In animal studies, administration of BTMACI resulted in observable cholinergic effects, including:

- Increased Salivation

- Pupillary Constriction

- Altered Gait and Tremors

These effects were noted at doses that did not lead to significant mortality, suggesting a threshold for safe use .

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of BTMACI. Key findings include:

- Acute Toxicity: In studies involving rats and mice, doses of 125 mg/kg and above resulted in significant mortality due to cardiovascular effects. The minimally toxic dose was estimated at 50 mg/kg .

- Genotoxicity: BTMACI was found to be non-mutagenic in several bacterial strains; however, increases in micronucleated erythrocytes were observed in treated mice, indicating potential genetic toxicity at higher doses .

- Neurotoxicity: The compound exhibited neurotoxic effects at certain dosages, further emphasizing the need for careful dose management in potential therapeutic applications .

Study on Cholinergic Effects

A study conducted by Hamilton and Rubinstein (1967) demonstrated that BTMACI acted as a more potent agonist than acetylcholine on isolated frog rectus muscles. This finding underscores its potential as a cholinergic agent but also raises concerns regarding its safety profile when administered at high doses .

Antimicrobial Activity

While primarily studied for its cholinergic properties, BTMACI has also been evaluated for antimicrobial activity against various pathogens. Its effectiveness as a chlorinating agent suggests potential applications in developing antimicrobial treatments .

Summary of Findings

| Parameter | Observation |

|---|---|

| Cholinergic Activity | Mimics acetylcholine; stimulates receptors |

| Acute Toxicity | Significant mortality at doses ≥125 mg/kg |

| Genotoxicity | Non-mutagenic; increased micronucleated erythrocytes |

| Neurotoxicity | Observed at higher dosages |

| Antimicrobial Activity | Potential applications as a chlorinating agent |

Q & A

Q. Table 1. Reaction Conditions for Aromatic Chlorination Using BTMA ICl₄

| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene derivative | Acetic acid | 60–80 | 85–92 | |

| Naphthalene | Acetonitrile | 50 | 70 |

Q. Table 2. Safety Data for BTMA ICl₄ Handling

| Parameter | Value/Recommendation | Reference |

|---|---|---|

| Decomposition T | >100°C (exothermic) | |

| PPE Requirements | Gloves, goggles, fume hood | |

| Waste Disposal | Halogenated waste container |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.